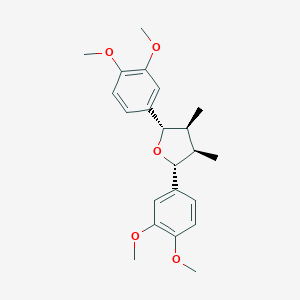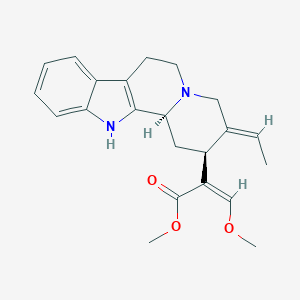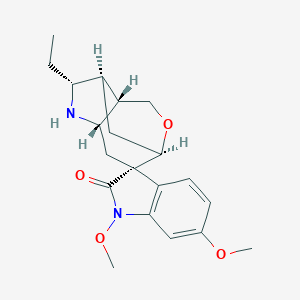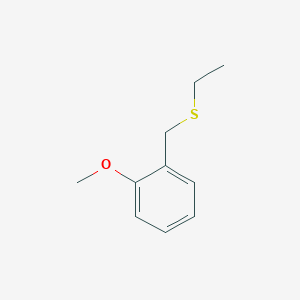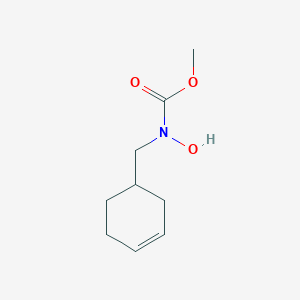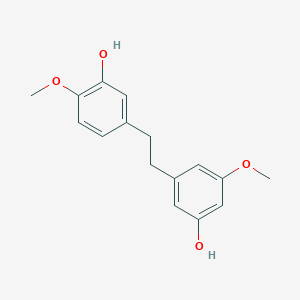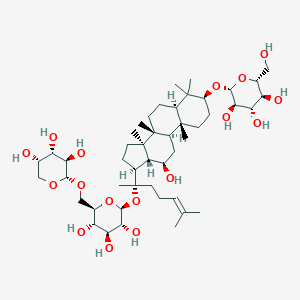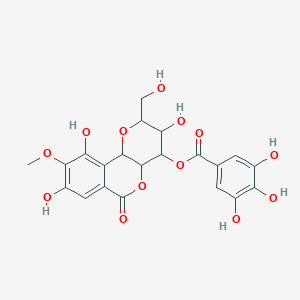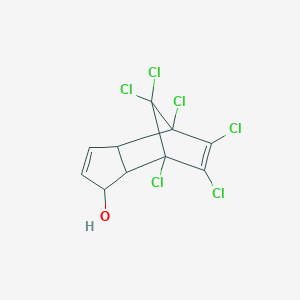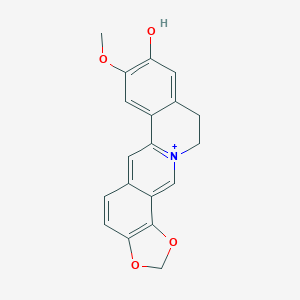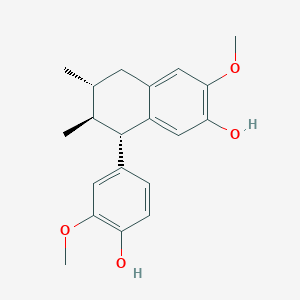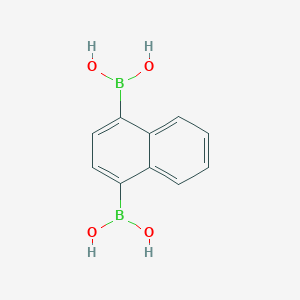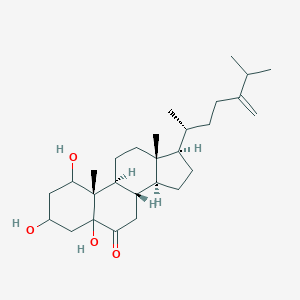
1,3,5-Trihydroxy-24-methylenecholestan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trihydroxy-24-methylenecholestan-6-one (THMC) is a steroidal compound that has gained attention in recent years due to its potential applications in scientific research. THMC has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its ability to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one limitation of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1,3,5-Trihydroxy-24-methylenecholestan-6-one. One area of interest is the potential use of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in cancer therapy. Further investigation is needed to determine the efficacy of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in vivo and to identify the specific mechanisms involved in its anti-tumor effects. Additionally, the anti-inflammatory effects of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be further explored in the context of various inflammatory diseases. Finally, the synthesis of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be optimized to improve its solubility and increase its potential for use in various experiments.
Métodos De Síntesis
1,3,5-Trihydroxy-24-methylenecholestan-6-one can be synthesized from cholesterol through a multi-step process that involves oxidation, reduction, and cyclization reactions. The first step involves the oxidation of cholesterol to yield 7-ketocholesterol. The 7-ketocholesterol is then reduced to yield 7-alpha-hydroxycholesterol, which undergoes cyclization to form 1,3,5-Trihydroxy-24-methylenecholestan-6-one.
Aplicaciones Científicas De Investigación
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it a promising compound for further investigation in the field of scientific research. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
138777-11-4 |
|---|---|
Nombre del producto |
1,3,5-Trihydroxy-24-methylenecholestan-6-one |
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
(8S,9S,10S,13R,14S,17R)-1,3,5-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-24,29-30,32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21-,22+,23+,24?,26-,27+,28?/m1/s1 |
Clave InChI |
RQXFIFSIGRFXOD-UDSYFKESSA-N |
SMILES isomérico |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4([C@@]3(C(CC(C4)O)O)C)O)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
SMILES canónico |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
Sinónimos |
1 alpha,3 beta,5 alpha-trihydroxy-24-methylenecholestan-6-one 1,3,5-TMCO 1,3,5-trihydroxy-24-methylenecholestan-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



